Lower Melting Point Compared to 7-Methylbenzocyclobutene-7-ol Improves Handling and Formulation
The 5-chloro substituent in the target compound significantly lowers the melting point relative to the non‑chlorinated 7‑methyl analog. Specifically, 5‑chloro‑7‑methyl‑BCB‑7‑ol exhibits a melting point of 48–50 °C [1], whereas 7‑methyl‑BCB‑7‑ol (CAS 19164‑60‑4) melts at 62 °C [2]. This 12–14 °C reduction in melting point translates to a more tractable solid at ambient temperatures, facilitating easier handling, weighing, and dissolution in organic solvents. This is particularly advantageous in applications requiring precise formulation, such as polymer precursor solutions or reaction mixtures for small‑scale synthesis.
| Evidence Dimension | Melting point (crystalline solid) |
|---|---|
| Target Compound Data | 48–50 °C |
| Comparator Or Baseline | 7‑Methylbicyclo[4.2.0]octa-1,3,5‑trien‑7‑ol: 62 °C |
| Quantified Difference | 12–14 °C lower |
| Conditions | Reported physical properties from supplier technical data sheets |
Why This Matters
A lower melting point simplifies handling, improves solubility in common organic solvents, and enhances reproducibility in formulation and reaction setup, directly impacting procurement decisions for synthetic and material science laboratories.
- [1] PINPOOLS. (n.d.). 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol. Retrieved from https://pinpools.com View Source
- [2] Chemson Industrial (Shanghai) Co., Ltd. (n.d.). 7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-ol. Retrieved from http://en.chemson.com.cn View Source
